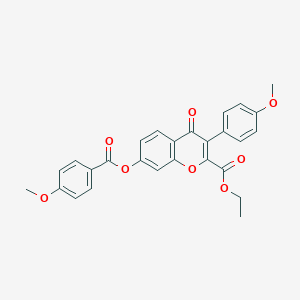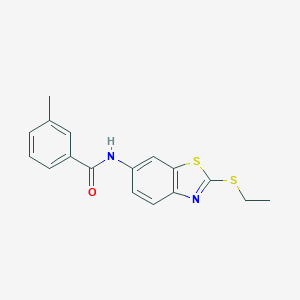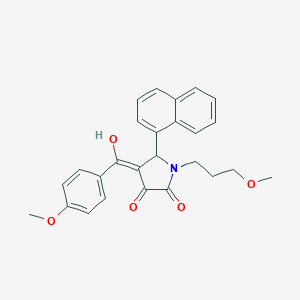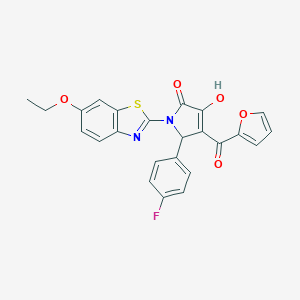
2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate, commonly known as EMOC-7, is a synthetic compound that belongs to the class of coumarin derivatives. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine and biotechnology.
Applications De Recherche Scientifique
EMOC-7 has shown promising results in various scientific research applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have demonstrated that EMOC-7 inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has been reported to have a synergistic effect with other chemotherapeutic agents, making it a potential candidate for combination therapy.
Mécanisme D'action
The mechanism of action of EMOC-7 is not fully understood. However, it has been suggested that it exerts its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, EMOC-7 has been shown to induce the generation of reactive oxygen species (ROS) and activate the caspase cascade, leading to apoptosis.
Biochemical and Physiological Effects:
EMOC-7 has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby exhibiting anti-inflammatory activity. Moreover, it has been reported to scavenge free radicals and reduce oxidative stress, indicating its antioxidant potential. In vivo studies have demonstrated that EMOC-7 reduces tumor growth and metastasis in animal models, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
EMOC-7 has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. Moreover, it has been found to be non-toxic to normal cells, indicating its safety profile. However, there are some limitations to its use in lab experiments. EMOC-7 has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results from experiments.
Orientations Futures
There are several future directions for research on EMOC-7. One area of interest is the development of novel formulations or delivery systems to improve its solubility and bioavailability. Moreover, further studies are needed to elucidate its mechanism of action and identify potential molecular targets. Additionally, preclinical and clinical trials are required to evaluate its safety and efficacy in humans. Overall, EMOC-7 has shown promising results in scientific research and has the potential to be developed into a novel therapeutic agent for various diseases.
Méthodes De Synthèse
EMOC-7 can be synthesized by the reaction between 4-methoxybenzoic acid and ethyl 4-hydroxycoumarin-3-carboxylate in the presence of a catalyst. The reaction proceeds via esterification followed by cyclization to form the final product. The purity and yield of the product can be improved by using different purification techniques such as recrystallization, column chromatography, and HPLC.
Propriétés
IUPAC Name |
ethyl 7-(4-methoxybenzoyl)oxy-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O8/c1-4-33-27(30)25-23(16-5-9-18(31-2)10-6-16)24(28)21-14-13-20(15-22(21)35-25)34-26(29)17-7-11-19(32-3)12-8-17/h5-15H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHSREWMOYTCAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E)-1-(3-chloro-4-methylphenyl)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B356216.png)

![N-(3-chlorophenyl)-N'-{5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B356219.png)
![3-[3-cinnamoyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B356222.png)
![N-(3-Fluorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B356224.png)
![5-(4-Chlorophenyl)-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine](/img/structure/B356225.png)
![(4E)-5-(3-bromophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B356229.png)

![5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B356231.png)


![4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356238.png)
![2-imino-N-(2-methoxyethyl)-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B356239.png)
![methyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B356243.png)